1-(L-Prolyl)-3-ethyl-4-hydroxypiperidine
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Overview
Description
1-(L-Prolyl)-3-ethyl-4-hydroxypiperidine is a synthetic compound derived from L-proline, an amino acid known for its role in protein folding and structure. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is modified with an ethyl group and a hydroxyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(L-Prolyl)-3-ethyl-4-hydroxypiperidine typically involves the use of L-proline as a starting material. The synthetic route may include steps such as:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving L-proline and suitable reagents.
Introduction of the Ethyl Group: Alkylation reactions can be used to introduce the ethyl group at the desired position on the piperidine ring.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(L-Prolyl)-3-ethyl-4-hydroxypiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-(L-Prolyl)-3-ethyl-4-hydroxypiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-(L-Prolyl)-3-ethyl-4-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Modulating enzyme activity and influencing metabolic pathways.
Interacting with Receptors: Affecting signal transduction pathways and cellular responses.
Modifying Protein Structure: Influencing protein folding and stability, which can impact various biological processes.
Comparison with Similar Compounds
1-(L-Prolyl)-3-ethyl-4-hydroxypiperidine can be compared with other similar compounds, such as:
L-Proline: A naturally occurring amino acid with a simpler structure.
4-Hydroxyproline: Another proline derivative with a hydroxyl group at the 4-position.
L-Azetidine-2-carboxylic Acid: A toxic non-proteinogenic amino acid with a similar cyclic structure.
The uniqueness of this compound lies in its specific modifications, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
(3-ethyl-4-hydroxypiperidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C12H22N2O2/c1-2-9-8-14(7-5-11(9)15)12(16)10-4-3-6-13-10/h9-11,13,15H,2-8H2,1H3/t9?,10-,11?/m0/s1 |
InChI Key |
RBNHUUNHOGOZGM-YVNMAJEFSA-N |
Isomeric SMILES |
CCC1CN(CCC1O)C(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CCC1CN(CCC1O)C(=O)C2CCCN2 |
Origin of Product |
United States |
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